molecular formula C7H3N3O2 B1178394 Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt CAS No. 133736-31-9

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt

Cat. No.: B1178394
CAS No.: 133736-31-9
M. Wt: 329.328
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Description

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt is a complex organic compound with the molecular formula C16H20NNaO5 and a molecular weight of 329.323 g/mol . This compound is known for its unique structure, which includes a glycine backbone modified with various functional groups, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt typically involves multiple steps. One common method includes the esterification of glycine with 2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to maintain reaction efficiency. Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of functional groups allows it to participate in various biochemical reactions, influencing cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt is unique due to its combination of glycine and hydroxypropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Biological Activity

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt (CAS: 133736-31-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20NNaO5C_{16}H_{20}NNaO_5, and its structure includes functional groups that enable diverse interactions within biological systems. The compound's structure can be represented as follows:

PropertyDetails
Molecular Formula C16H20NNaO5
CAS Number 133736-31-9
Synonyms Surface Active Monomer NTG-GMA Sodium Salt

The compound features a glycine backbone modified with hydroxy and propenyl groups, enhancing its reactivity and interaction potential with biological targets .

Synthesis

The synthesis of this compound typically involves the esterification of glycine with 2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl chloride in the presence of sodium hydroxide. This process is carried out under controlled temperature and pH conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates various biochemical pathways by acting as an enzyme inhibitor or substrate, influencing cellular functions such as metabolism and signal transduction .

Pharmacological Potential

Research has indicated that this compound may possess anti-inflammatory and antioxidant properties. Its structural components suggest potential applications in drug development aimed at treating conditions related to oxidative stress and inflammation .

Study on Antioxidant Activity

A study investigating the antioxidant properties of related glycine derivatives found that compounds with similar structural features exhibited significant free radical scavenging activity. This suggests a potential for the monosodium salt variant to mitigate oxidative damage in biological systems .

Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could act as a competitive inhibitor for certain enzymes, thereby altering metabolic flux in cellular environments. This finding opens avenues for therapeutic applications in metabolic disorders .

Applications in Medicine and Industry

The compound is being explored for various applications:

  • Pharmaceuticals : Investigated as a potential therapeutic agent for inflammatory diseases and metabolic disorders.
  • Agriculture : Studied for its role as a growth enhancer in plant biology due to its interaction with plant metabolic pathways.
  • Materials Science : Utilized in polymer chemistry as a building block for synthesizing specialty chemicals .

Properties

IUPAC Name

sodium;2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-4-methylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5.Na/c1-11(2)16(21)22-10-14(18)8-17(9-15(19)20)13-6-4-12(3)5-7-13;/h4-7,14,18H,1,8-10H2,2-3H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONYCYHKPXRXCZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338048
Record name N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133736-31-9
Record name N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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